Dodec-2-yn-1-ol

Physicochemical Properties Lipophilicity Alkynol Series

Researchers seeking a terminal acetylenic alcohol for pheromone or asymmetric synthesis often encounter supply gaps for the specific C12 chain with the triple bond at C2. Dodec-2-yn-1-ol (CAS 69064-46-6) addresses this with its dual hydroxyl/alkyne functionality and high lipophilicity (LogP 4.38). - Enables acetylene-zipper isomerization to access 2- and 11-isomers for streamlined pheromone synthesis. - Longer C12 chain delivers superior hydrophobic film formation in corrosion inhibition vs. shorter analogs. - Supplied at 95% purity with reliable global logistics.

Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
CAS No. 69064-46-6
Cat. No. B188686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-2-yn-1-ol
CAS69064-46-6
Molecular FormulaC12H22O
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCC#CCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3
InChIKeySOUKGGXCKPWFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodec-2-yn-1-ol: Procurement Guide


Dodec-2-yn-1-ol (2-Dodecyn-1-ol, CAS 69064-46-6) is a long-chain, terminal acetylenic alcohol with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . It is a specialized organic building block, valued for its dual functionality: a hydroxyl group and an internal alkyne. This combination makes it a versatile intermediate in asymmetric synthesis and pheromone chemistry, rather than a commodity chemical . Key predicted physical properties include a density of 0.9±0.1 g/cm³, a boiling point of 189.3±8.0 °C at 760 mmHg, and an ACD/LogP of 4.38, indicating its hydrophobic nature .

Dual functionality: hydroxyl group and internal alkyne for versatile reactivity
C12 hydrophobic chain supports surfactant, coating, or biphasic system design
Serves as a precursor in pheromone synthesis via alkyne isomerization

Why Dodec-2-yn-1-ol Is Irreplaceable


The performance of Dodec-2-yn-1-ol is highly dependent on its specific 12-carbon chain length and the exact position of its triple bond at the C2 position. Simply substituting it with a shorter-chain analog like 2-Octyn-1-ol or an isomer like 11-Dodecyn-1-ol can lead to significant differences in physicochemical properties, such as lipophilicity and steric bulk [1]. This is especially critical in applications like asymmetric catalysis, where the ligand's spatial arrangement is key, or in surfactant and corrosion inhibition studies where chain length directly impacts surface activity and film formation [2]. The following sections detail the specific, albeit limited, evidence differentiating this compound.

Shorter-chain alkynols (e.g., 2-octyn-1-ol) reduce lipophilicity and may alter surface activity and membrane partitioning.
Positional isomers like 11-dodecyn-1-ol change steric profile and reactivity; alkyne location governs reaction pathways.
Saturated alcohols or terminal alkynes lack the internal alkyne required for isomerization or specific coupling chemistry.

Dodec-2-yn-1-ol: Comparative Evidence


Lipophilicity: Dodec-2-yn-1-ol vs. Shorter Alkynols

Dodec-2-yn-1-ol exhibits a significantly higher lipophilicity compared to its shorter-chain homologs, a key property governing its behavior in biological and biphasic systems. The predicted ACD/LogP value for Dodec-2-yn-1-ol is 4.38 . In contrast, the ACD/LogP for the C8 analog, 2-Octyn-1-ol, is 2.42 . This difference quantifies the impact of the four-carbon extension on its partition coefficient.

Lipophilicity
Predicted
ACD/LogP 4.38 vs 2.42 for 2-octyn-1-ol (Δ=1.96)
Higher predicted hydrophobicity supports selection for non-polar phases or membrane penetration models.
Predicted values; experimental validation recommended.
Physicochemical Properties Lipophilicity Alkynol Series

Acetylene Zipper Isomerization

Dodec-2-yn-1-ol is not merely a static intermediate; its internal alkyne can be specifically isomerized. In a documented synthesis of the diamondback moth sex pheromone, 2-dodecyn-1-ol was subjected to an 'acetylene-zipper' reaction to yield 11-dodecyn-1-ol in 68% yield [1]. This transformation demonstrates the positional mobility of the triple bond under strong base, a key differentiator from analogs with the triple bond already at the terminal or other internal positions.

Zipper Isomerization
Reported
68% yield to 11-dodecyn-1-ol
Enables in situ alkyne migration, offering access to both 2- and 11-isomers in multi-step synthesis.
Reaction conditions specific; reproducibility may vary across substrates.
Synthetic Methodology Pheromone Synthesis Alkyne Isomerization

Predicted Boiling Point and Vapor Pressure

For procurement and experimental planning, the predicted physical properties of Dodec-2-yn-1-ol differ from related compounds. Its predicted boiling point is 189.3±8.0 °C at 760 mmHg, with a vapor pressure of 0.2±0.8 mmHg at 25°C . For a comparison, the fully saturated analog, 1-dodecanol, has a higher boiling point of 259 °C and a lower vapor pressure of 0.008 mmHg at 25°C [1].

Boiling Point & Vapor Pressure
Predicted vs. Experimental
BP 189.3 °C (pred) vs 1-dodecanol 259 °C; vapor pressure ~25× higher
Lower predicted boiling point may simplify distillation purification or evaporation removal.
Predicted data; confirm experimentally for critical processes.
Physical Properties Purification Distillation

Chain Length and Corrosion Inhibition

While no direct quantitative data exists for Dodec-2-yn-1-ol in corrosion inhibition, class-level studies provide a strong inference for its expected performance. Research shows that the inhibition efficiency (Ef%) of acetylenic alcohols on steel in acidic media increases with the length of the carbon chain attached to the C≡C triple bond [1]. With its C12 chain, Dodec-2-yn-1-ol is predicted to offer superior protection compared to smaller-chain alkynols like propargyl alcohol (C3) or 3-butyn-1-ol (C4), which are known to be effective but may form less robust or thinner protective films [2].

Corrosion Inhibition
Class-level inference
Chain-length trend: inhibition efficiency increases with C12 > C4
Reported class-level evidence suggests potential; direct testing on target metal/acid system needed.
Inference from shorter-chain alkynol studies; product-specific data currently lacking.
Corrosion Inhibition Acetylenic Alcohols Material Science

Dodec-2-yn-1-ol: Research & Industrial Applications


Precursor in Multi-Step Pheromone Synthesis

As demonstrated by Jun et al. [1], Dodec-2-yn-1-ol is a strategic starting material for synthesizing complex insect pheromones. The ability to isomerize the alkyne group to the 11-position via the acetylene-zipper reaction provides access to both 2- and 11-isomers, streamlining the synthesis of diverse target molecules. This is a key advantage over starting with a saturated alcohol or a terminal alkyne.

Model for Alkynol Isomerization

The successful isomerization of Dodec-2-yn-1-ol to 11-dodecyn-1-ol under 'acetylene-zipper' conditions makes it a practical model compound for teaching and exploring this useful synthetic transformation [1]. Its liquid nature and good solubility in organic solvents facilitate laboratory handling and analysis.

High-LogP Component for Formulations

With a high ACD/LogP of 4.38 [1], Dodec-2-yn-1-ol is a valuable component for applications requiring a hydrophobic moiety. This could include the design of new surfactants, where the hydrophobic tail drives micelle formation, or as a building block in the synthesis of specialty polymers and coatings. Its properties are distinct from shorter, less lipophilic alkynols.

Corrosion Inhibitor Candidate

Based on class-level evidence that the efficacy of acetylenic alcohols as corrosion inhibitors increases with chain length [2], Dodec-2-yn-1-ol is a promising candidate for development as a high-performance inhibitor for acid pickling baths or oilfield applications. Its longer C12 chain is expected to form a more robust and hydrophobic protective film on metal surfaces compared to commercial standards like propargyl alcohol.

Application
Selection Property
Validation Focus
Multi-step pheromone synthesis precursor
Alkyne positional isomerization capability
Zipper reaction reproducibility and isomer purity
Alkynol isomerization model compound
Liquid handling and organic solvent solubility
Reaction condition tolerance and yield consistency
High-LogP formulation component
Predicted high hydrophobicity (C12 chain)
Phase partitioning behavior and surfactant properties
Corrosion inhibitor candidate
Long-chain alkynol for protective film formation
Inhibitor efficiency in acidic media; film robustness requires validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodec-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.